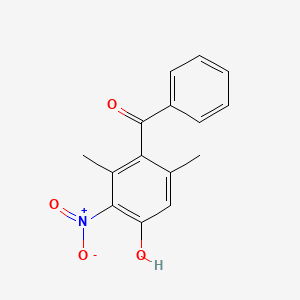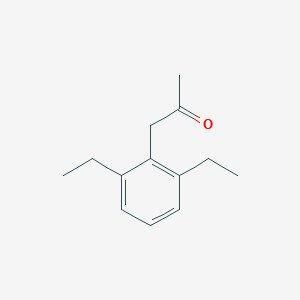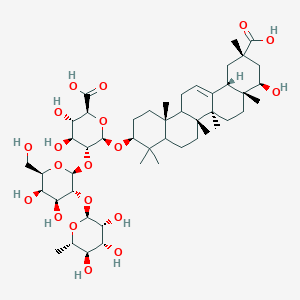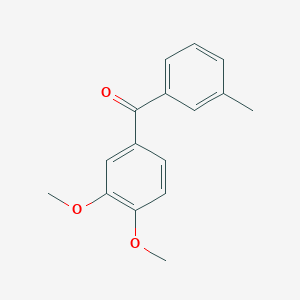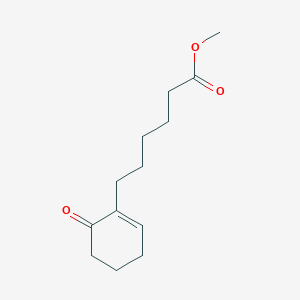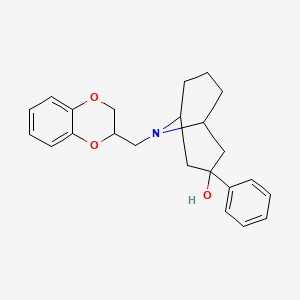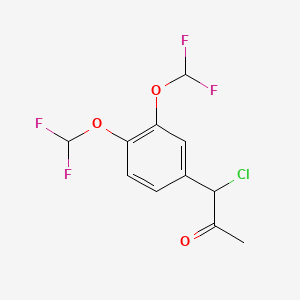
Methyl glucooleoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl glucooleoside can be synthesized through the acid-catalyzed transformation of cellulose into methyl glucosides. This process involves the use of methanol and several acid catalysts under mild conditions (≤473 K). Among the catalysts examined, H3PW12O40 provides the highest turnover number for the formation of methyl glucosides .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of acid catalysts and methanol to convert cellulose into methyl glucosides. The reaction conditions are optimized to achieve high yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl glucooleoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while reduction can yield reduced forms of this compound.
Applications De Recherche Scientifique
Methyl glucooleoside has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various industrial products and materials .
Mécanisme D'action
The mechanism of action of methyl glucooleoside involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl glucooleoside can be compared with other similar compounds, such as:
Oleuropein: A secoiridoid found in olive leaves with antioxidant and antimicrobial properties.
Methylcellulose: A cellulose derivative used in biomedical applications.
Ethylcellulose: Another cellulose derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C23H34O16 |
|---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-3-8-9(4-13(26)38-22-18(31)16(29)14(27)11(5-24)36-22)10(20(33)34-2)7-35-21(8)39-23-19(32)17(30)15(28)12(6-25)37-23/h3,7,9,11-12,14-19,21-25,27-32H,4-6H2,1-2H3/b8-3+/t9-,11+,12+,14+,15+,16-,17-,18+,19+,21-,22-,23-/m0/s1 |
Clé InChI |
QYTFUUGRKFACBM-MHESFOKOSA-N |
SMILES isomérique |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


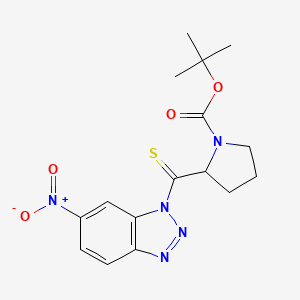

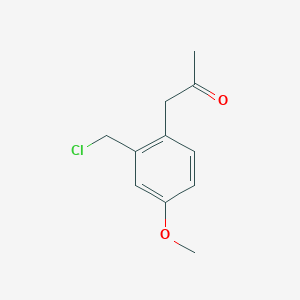
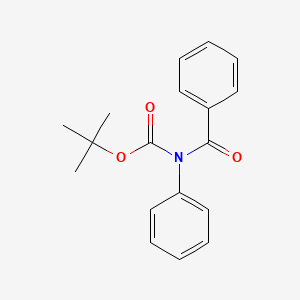
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
